Tert-butyl 4-[(prop-2-YN-1-yloxy)methyl]piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(prop-2-ynoxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-5-10-17-11-12-6-8-15(9-7-12)13(16)18-14(2,3)4/h1,12H,6-11H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDBMGGJLCMLBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Starting from tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate , a Boc-protected 4-hydroxymethyl piperidine.
- Conversion of the hydroxyl group into a leaving group (commonly a tosylate or mesylate).
- Subsequent nucleophilic substitution with propargyl alcohol or a propargyl nucleophile to introduce the prop-2-yn-1-yloxy group.
This sequence allows selective functionalization at the 4-position of the piperidine ring while maintaining the Boc protection on the nitrogen.
Stepwise Preparation Details
Detailed Experimental Conditions and Observations
Protection of Piperidine Nitrogen:
Ethyl piperidine-4-carboxylate is treated with di-tert-butyl dicarbonate in ethyl acetate at low temperature (0–5 °C), followed by stirring at ambient temperature for extended time (up to 48 h) to yield the Boc-protected intermediate. The product is isolated by extraction and drying steps.Tosylation of Hydroxymethyl Group:
The Boc-protected 4-hydroxymethyl piperidine is dissolved in tert-butyl methyl ether and cooled to 0 °C. p-Toluenesulfonyl chloride is added dropwise while maintaining low temperature to avoid side reactions. The reaction mixture is then warmed to ambient temperature and stirred for 1 h. The product precipitates upon addition of petroleum ether and is purified by filtration and washing.Substitution with Propargyl Group:
The tosylate is reacted with propargyl alcohol or its alkoxide form in polar aprotic solvents such as N,N-dimethylacetamide or ethanol/water mixtures. Bases such as cesium fluoride or potassium carbonate are used to generate the nucleophile and facilitate substitution. Heating at 85–105 °C for 12 to 24 hours under nitrogen atmosphere is common. The reaction progress can be monitored by TLC or NMR. After completion, the mixture is cooled, diluted with water, extracted, and purified by column chromatography or crystallization.
Representative Reaction Scheme
tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
(Boc-protected piperidine alcohol)
|
| + p-Toluenesulfonyl chloride (TsCl), base, 0 °C to RT
V
tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate
|
| + propargyl alcohol, CsF or K2CO3, DMA, 85–100 °C
V
this compound
Analytical Data Supporting Synthesis
NMR Spectroscopy:
Characteristic signals include tert-butyl singlet around 1.4 ppm (9H), methylene protons adjacent to oxygen (3.5–4.7 ppm), and alkyne proton at ~2.5 ppm. Multiplets corresponding to piperidine ring protons appear between 1.5–3.5 ppm.Mass Spectrometry:
Molecular ion peak consistent with molecular weight of 253.34 g/mol confirms the product formation.Melting Point:
Reported melting points for intermediates such as tosylates range from 74 to 76 °C, while the final product’s melting point varies depending on purity and crystallinity.
Summary Table of Preparation Methods
| Intermediate/Product | Reagents & Conditions | Yield (%) | Key Notes |
|---|---|---|---|
| tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | Boc2O, ethyl acetate, 0–5 °C, 48 h | ~62 | Boc protection of nitrogen essential |
| tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate | TsCl, tert-butyl methyl ether, 0 °C to RT, 1–2 h | >80 | Tosylate formation as leaving group |
| This compound | Propargyl alcohol, CsF or K2CO3, DMA, 85–100 °C, 12–24 h | 58–95 | Nucleophilic substitution step |
Research Findings and Literature Insights
The use of cesium fluoride as a base/nucleophile activator in polar aprotic solvents like N,N-dimethylacetamide enhances substitution efficiency for introducing the propargyloxy group, with yields reported around 58–60% under 85 °C for 12–18 h.
Potassium carbonate in ethanol/water mixtures can also be used for nucleophilic substitution, providing yields up to 84% when refluxed for 16.5 h.
The Boc protecting group is stable under the reaction conditions used for tosylation and nucleophilic substitution, allowing selective functionalization at the 4-position without deprotection.
Purification typically involves crystallization or column chromatography, with NMR and mass spectrometry confirming the structure and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(prop-2-YN-1-yloxy)methyl]piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the propargyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 4-[(prop-2-YN-1-yloxy)methyl]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of tert-butyl 4-[(prop-2-YN-1-yloxy)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or as an inhibitor for specific enzymes. The propargyl group in the molecule is known to interact with active sites in enzymes, leading to inhibition of their activity. This interaction can modulate various biochemical pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Structural Analogues
Piperidine-1-carboxylate derivatives are widely explored due to their versatility in drug discovery. Below is a systematic comparison of the target compound with analogues differing in the 4-position substituent.
Substituent Classification and Key Examples
Alkynyl and Alkoxy Derivatives
Heterocyclic and Aromatic Derivatives
Aliphatic and Cyclic Derivatives
Physicochemical Properties
- Molecular Weight : The target compound (239.31 g/mol) is lighter than most analogues due to its compact propargyloxy group. Aromatic and heterocyclic derivatives (e.g., benzimidazolone: 329.39 g/mol) exhibit higher molecular weights .
- Purity : Commercial availability ranges from 90–95% for research-grade compounds .
- Reactivity : The alkyne group in the target compound enables Huisgen cycloaddition (click chemistry), whereas benzimidazolone and thiazole derivatives are tailored for enzyme inhibition .
Biological Activity
Tert-butyl 4-[(prop-2-YN-1-yloxy)methyl]piperidine-1-carboxylate, identified by its CAS number 1219827-56-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 239.31 g/mol. The compound features a piperidine ring, which is known for its diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Derivative : The initial step usually involves the reaction of piperidine with tert-butyl chloroformate to form the corresponding carbamate.
- Alkyne Introduction : The propynyl group is introduced through nucleophilic substitution reactions, often using alkynes as reactants.
- Final Purification : The product is purified using chromatography techniques to ensure high purity levels suitable for biological testing.
The biological activity of this compound has been linked to its ability to interact with various biological targets, particularly in the context of antiviral and anticancer activities. The compound's structural features allow it to modulate biological pathways effectively.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, compounds similar to this piperidine derivative have shown efficacy against viruses such as Ebola by inhibiting viral entry into host cells. The mechanism often involves blocking specific protein interactions essential for viral fusion and entry .
Anticancer Properties
In vitro studies have indicated that derivatives of this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. This activity is often assessed through cell viability assays and apoptosis detection methods .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of piperidine derivatives. Modifications on the piperidine ring or substituents can significantly alter potency and selectivity against target enzymes or receptors.
| Modification | Effect on Activity |
|---|---|
| Alkynyl group | Enhanced binding affinity to target proteins |
| Hydroxymethyl substitution | Increased solubility and bioavailability |
| Variations in the piperidine ring | Altered pharmacokinetic properties |
Study on Antiviral Efficacy
In a recent study, a series of piperidine derivatives were synthesized and evaluated for their antiviral activity against Ebola virus. Among these, compounds structurally related to tert-butyl 4-[(prop-2-YN-1-yloxy)methyl]piperidine exhibited significant antiviral effects with EC50 values in the low micromolar range, demonstrating their potential as therapeutic agents .
Cancer Cell Line Testing
Another study focused on assessing the effects of this compound on various cancer cell lines. Results indicated that the compound could induce apoptosis in breast cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
